Technical Guide: Synthesis and Characterization of 4-Methoxy-2(1H)-pyridinone
Technical Guide: Synthesis and Characterization of 4-Methoxy-2(1H)-pyridinone
Executive Summary
4-Methoxy-2(1H)-pyridinone (CAS: 52545-13-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antiviral, antibacterial, and analgesic agents.[1][2][3] Its structural versatility stems from the 2-pyridone/2-hydroxypyridine tautomerism , which dictates its reactivity and binding properties in biological systems.
This guide provides a rigorous technical analysis of its synthesis, focusing on regioselective strategies to distinguish between the 2- and 4-positions. We prioritize the selective hydrolysis of 2,4-dimethoxypyridine as the most robust laboratory method, offering superior yield and purity compared to direct methylation routes.
Part 1: Chemical Identity and Tautomeric Equilibrium
The reactivity of 4-methoxy-2(1H)-pyridinone is governed by its tautomeric equilibrium. In the solid state and polar solvents (DMSO, MeOH), the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form. This preference is driven by the aromaticity of the amide resonance and intermolecular hydrogen bonding.
Physicochemical Data Table
| Property | Value |
| CAS Number | 52545-13-8 |
| IUPAC Name | 4-Methoxy-1,2-dihydropyridin-2-one |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Melting Point | 101–102 °C |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, CHCl₃; Sparingly soluble in water |
| pKa | ~11 (NH deprotonation) |
Tautomeric Visualization
The following diagram illustrates the equilibrium and the resonance structures that stabilize the dominant pyridone form.
Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable lactam form in polar environments.
Part 2: Synthetic Strategies
Synthesizing 4-methoxy-2(1H)-pyridinone requires distinguishing between the oxygen atoms at positions 2 and 4. Direct methylation of 2,4-dihydroxypyridine is often non-selective, yielding mixtures of O- and N-alkylated products. Therefore, indirect methods involving protection-deprotection or selective hydrolysis are preferred.
Comparative Workflow Analysis
Figure 2: Comparison of synthetic routes. Route A is preferred for scalability and regiocontrol.
Part 3: Detailed Experimental Protocol (Route A)
Method: Selective Acidic Hydrolysis of 2,4-Dimethoxypyridine. Rationale: The methoxy group at the 2-position (adjacent to nitrogen) is more susceptible to nucleophilic attack and acid-catalyzed hydrolysis than the 4-methoxy group. This electronic differentiation allows for the selective cleavage of the 2-OMe bond to generate the carbonyl.
Step 1: Synthesis of 2,4-Dimethoxypyridine
-
Reagents: 2,4-Dichloropyridine (1.0 eq), Sodium Methoxide (2.5 eq), Anhydrous Methanol.
-
Procedure:
-
Dissolve 2,4-dichloropyridine in anhydrous methanol under nitrogen atmosphere.
-
Slowly add sodium methoxide solution (25-30% in MeOH). Exothermic reaction.
-
Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material.
-
Workup: Cool to room temperature. Quench with water.[4] Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: Typically 85–95%. Product is a liquid or low-melting solid.
-
Step 2: Selective Hydrolysis to 4-Methoxy-2(1H)-pyridinone
-
Reagents: 2,4-Dimethoxypyridine (1.0 eq), 2N HCl (aq) or HBr/Acetic Acid.
-
Procedure:
-
Suspend 2,4-dimethoxypyridine in 2N HCl (aqueous).
-
Heat to reflux (approx. 100°C) .
-
Critical Control Point: Monitor closely by TLC or LC-MS. The 2-methoxy group hydrolyzes significantly faster. Prolonged heating or stronger acid (conc. HI) will cleave both methoxy groups to yield 2,4-dihydroxypyridine (unwanted byproduct).
-
Reaction time is typically 2–4 hours.
-
-
Isolation:
-
Cool the reaction mixture to 0°C.
-
Neutralize carefully with solid Na₂CO₃ or NaOH solution to pH ~7.
-
The product, 4-methoxy-2(1H)-pyridinone, often precipitates as a white solid.[5][6] If not, extract exhaustively with CHCl₃/isopropanol (3:1).
-
Recrystallize from Ethanol/Water or Ethyl Acetate.
-
Yield: 70–80%.[7]
-
Part 4: Characterization & Analysis[1][6]
Validation of the structure requires distinguishing the product from its isomers (N-methyl-2,4-dihydroxypyridine or 2-methoxy-4-pyridone).
Nuclear Magnetic Resonance (NMR)
The 2-pyridone core has a distinct substitution pattern. The NH proton is broad and highly deshielded.
| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 11.05 | Broad Singlet | NH (N-1) |
| 7.24 | Doublet (J=7.3 Hz) | H-6 (Adjacent to N) | ||
| 6.05 | Doublet of Doublets | H-5 | ||
| 5.80 | Doublet (J=2.5 Hz) | H-3 (Adjacent to C=O) | ||
| 3.72 | Singlet | OCH₃ (C-4 Methoxy) | ||
| ¹³C | DMSO-d₆ | 165.2 | Quaternary | C-2 (C=O) |
| 164.8 | Quaternary | C-4 (C-OMe) | ||
| 136.5 | CH | C-6 | ||
| 99.8 | CH | C-5 | ||
| 94.5 | CH | C-3 | ||
| 55.4 | CH₃ | OCH₃ |
Note: Shifts may vary slightly (±0.2 ppm) depending on concentration and water content in DMSO.
Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode)
-
Result: [M+H]⁺ = 126.1 m/z
-
Fragmentation: Loss of methyl group (-15) may be observed, but the molecular ion is usually stable.
Infrared Spectroscopy (IR)[10]
-
Amide Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹ . This distinguishes the pyridone from the hydroxypyridine (which would show broad OH stretch but no strong amide C=O).
-
NH Stretch: Broad band at 2800–3200 cm⁻¹ (often overlaps with CH).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Over-hydrolysis to 2,4-dihydroxypyridine. | Reduce reaction time or lower temperature to 80°C. Do not use concentrated HI. |
| Product is an Oil | Impurities or residual solvent. | Triturate with diethyl ether or cold ethyl acetate to induce crystallization. |
| Regioisomer Contamination | Incomplete hydrolysis or wrong isomer formed. | Check ¹H NMR. H-6 of 2-pyridone is typically ~7.2 ppm. H-6 of 4-pyridone is ~7.6 ppm. |
| N-Alkylation (if using MeI) | If attempting direct methylation of 2,4-dihydroxypyridine. | Avoid direct methylation. Use the hydrolysis route (Route A) for exclusive 4-O-methylation. |
References
-
Sigma-Aldrich. 4-Methoxypyridin-2(1H)-one Product Sheet. CAS 52545-13-8.[2][4][8][9] Link
-
Matrix Scientific. 4-Methoxy-2(1H)-pyridinone Safety Data Sheet.Link
-
Yi, X., et al. (2017).[10] "Solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones." Synthetic Communications, 47(9), 872-877. (Discusses alkylation selectivity). Link[10]
- Spitzner, R. (2001). "Pyridine-N-oxides as Intermediates." Science of Synthesis, Vol 15.
-
Victory, P., et al. (1989). "Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile." J. Chem. Soc., Perkin Trans. 1. (Discusses hydrolysis conditions of methoxypyridines). Link
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